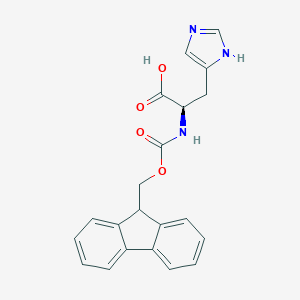

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine

Description

The exact mass of the compound Nalpha-Fmoc-D-histidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPVCUJLVXZPW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427162 | |

| Record name | Nalpha-Fmoc-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157355-79-8 | |

| Record name | Nalpha-Fmoc-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine (Fmoc-D-His-OH). This amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), a foundational technology in drug discovery and development. Understanding its characteristics is paramount for the successful synthesis of high-purity peptides.

Core Chemical and Physical Properties

Fmoc-D-His-OH is an N-α-Fmoc-protected form of the unnatural amino acid D-histidine.[1] The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amino terminus, which is central to the widely used Fmoc-based SPPS strategy.[2] The imidazole side chain of histidine, however, presents unique challenges, most notably a high susceptibility to racemization during peptide coupling.[3][4][5] This can lead to the undesired incorporation of the L-enantiomer, potentially altering the structure and biological activity of the final peptide.[3] To mitigate this, the imidazole nitrogen is often protected with groups like trityl (Trt) or tert-butyloxycarbonyl (Boc).[3][6]

A summary of the key chemical and physical properties of Fmoc-D-His-OH and its commonly used side-chain protected derivatives is presented below.

| Property | This compound (Fmoc-D-His-OH) | N-α-Fmoc-N(im)-trityl-D-histidine (Fmoc-D-His(Trt)-OH) | N-α-Fmoc-N(im)-Boc-D-histidine (Fmoc-D-His(Boc)-OH) |

| Molecular Formula | C₂₁H₁₉N₃O₄[1][7] | C₄₀H₃₃N₃O₄[8] | C₂₆H₂₇N₃O₆ |

| Molecular Weight | 377.39 g/mol [1][7] | 619.71 g/mol [8] | 477.51 g/mol |

| Appearance | Off-white solid[1] | Powder or crystals | Solid |

| Melting Point | >128°C (decomposes)[1] | ~130 °C (decomposes) | No data available |

| Solubility | Slightly soluble in DMSO, Acetic Acid, and aqueous base.[1] | Soluble in Chloroform. In SPPS, a 0.1 M solution can be achieved in a 40% NMP/DMM mixture.[9] | Soluble in DMF.[10] |

| Storage | Sealed in dry, 2-8°C.[1] For long-term storage of the solid, -20°C is recommended.[11][12] Solutions should be freshly prepared, but can be stored at -20°C for up to a month or -80°C for up to 6 months.[7][11] | Store at 0-8°C.[13] | For long-term stability as a solid, store at -20°C.[11] |

| Purity | Typically ≥99% (HPLC)[1] | Typically >97% (HPLC) | High purity (>99% HPLC) is available.[14] |

Experimental Protocols

The primary application of Fmoc-D-His-OH and its derivatives is in Fmoc solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin).

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.

Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

1. Resin Preparation and Swelling:

-

Place the desired resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in a reaction vessel.[2][15]

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin for at least 30 minutes. This allows for better accessibility of the reactive sites.[2][16]

-

Drain the solvent.

2. Nα-Fmoc Deprotection: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[17][18]

Caption: Chemical mechanism of Fmoc deprotection by a base like piperidine.

-

Procedure:

-

Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.[2][16]

-

Agitate the mixture for 5-10 minutes at room temperature.[19]

-

Drain the solution.

-

Repeat the treatment with the piperidine solution for another 5-15 minutes to ensure complete removal of the Fmoc group.[16][19]

-

Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[19]

-

A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test is indicated by a blue color).[17][19]

-

3. Amino Acid Coupling:

-

Activation: In a separate vial, dissolve the Fmoc-D-histidine derivative (typically 3-5 equivalents relative to the resin loading) and an activating agent in a minimal amount of DMF.[19] Common activation systems include:

-

Coupling:

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.[16][19]

-

Agitate the mixture for 1-2 hours at room temperature. For difficult couplings or to suppress racemization, conditions can be optimized (e.g., lower temperatures or microwave assistance).[10][19]

-

Monitor the reaction completion using a Kaiser test (a negative test indicates complete coupling).[19]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[16][19]

4. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

Procedure:

-

Wash the peptide-resin with DCM and dry it under a vacuum.[16][19]

-

Add a cleavage cocktail to the dry resin. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[16]

-

Gently agitate the mixture for 2-3 hours at room temperature.[16]

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[16]

-

Isolate the peptide by centrifugation, wash the pellet with cold diethyl ether, and dry it under a vacuum.[16]

-

5. Purification:

-

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

-

A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.[12]

Challenges and Considerations with Histidine

The primary challenge with incorporating histidine in SPPS is the risk of racemization.[5] The imidazole side chain can catalyze the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemistry.[3][4] The choice of side-chain protecting group is critical to minimize this side reaction.

-

Fmoc-His(Trt)-OH: The bulky trityl (Trt) group offers steric protection and is widely used. However, it does not fully prevent racemization, especially at elevated temperatures.[3][6]

-

Fmoc-His(Boc)-OH: The Boc group is an electron-withdrawing group that deactivates the imidazole ring, significantly suppressing racemization.[11] It has shown superior performance to the Trt group in reducing D-isomer formation, especially under heated conditions.[10][11]

-

Fmoc-His(Fmoc)-OH: This derivative, where the side chain is also protected by an Fmoc group, is less common. The side-chain Fmoc is removed during each deprotection step along with the N-α-Fmoc group.[20][21] This strategy is generally only suitable for synthesizing short peptides or for incorporating histidine near the N-terminus where a free imidazole side chain in the final peptide is desired.[20][21]

Conclusion

This compound is a valuable reagent for the synthesis of D-histidine-containing peptides. A thorough understanding of its chemical properties, along with the nuances of its use in SPPS, is essential for researchers in peptide chemistry and drug development. The selection of an appropriate side-chain protecting group, such as Trt or Boc, is a critical decision to ensure the chiral purity and successful synthesis of the target peptide. The protocols and data presented in this guide serve as a foundational resource for the effective application of this important amino acid derivative.

References

- 1. FMOC-D-HIS-OH | 157355-79-8 [chemicalbook.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-1-(triphenylmethyl)-L-histidine | C40H33N3O4 | CID 11422193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merel.si [merel.si]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-D-histidine: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-histidine (Fmoc-D-histidine), a critical building block in solid-phase peptide synthesis (SPPS). Due to the unique reactivity of the imidazole side chain of histidine, its successful incorporation into peptide sequences requires careful consideration of protecting group strategy and coupling conditions to minimize side reactions, most notably racemization. This document details the chemical structure, molecular formula, and key physicochemical properties of Fmoc-D-histidine and its commonly used side-chain protected derivatives. Furthermore, it offers detailed experimental protocols for its application in SPPS and discusses strategies to ensure the chiral integrity of the final peptide product.

Physicochemical Properties of Fmoc-D-histidine and Derivatives

The selection of the appropriate Fmoc-D-histidine derivative is paramount for successful peptide synthesis. The choice of the imidazole side-chain protecting group influences solubility, stability, and the propensity for racemization during coupling. The following table summarizes the key quantitative data for the unprotected Fmoc-D-histidine and its most common derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| Fmoc-D-histidine | C₂₁H₁₉N₃O₄ | 377.39[1] | 157355-79-8[2] | Off-white solid[2] |

| Fmoc-D-His(Trt)-OH | C₄₀H₃₃N₃O₄ | 619.71[3][4] | 135610-90-1[3][4] | White to slight yellow to beige powder[4] |

| Fmoc-D-His(Boc)-OH | C₂₆H₂₇N₃O₆ | 477.51[5][6] | 159631-28-4[7][8] | White to off-white powder[7] |

| Fmoc-D-His(Fmoc)-OH | C₃₆H₂₉N₃O₆ | 599.63[9] | 200926-18-7 | White powder |

Chemical Structure of Fmoc-D-histidine

The chemical structure of Fmoc-D-histidine consists of the D-isomer of the amino acid histidine, with its α-amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group.

Caption: Chemical structure of Fmoc-D-histidine.

Experimental Protocols for Fmoc-D-histidine in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-histidine into a growing peptide chain follows the standard cycle of Fmoc-SPPS, which involves deprotection of the N-terminal Fmoc group, followed by coupling of the next Fmoc-protected amino acid. However, due to the susceptibility of histidine to racemization, specific considerations in the coupling step are crucial.

Standard Manual SPPS Protocol for Fmoc-D-His(Trt)-OH Coupling

This protocol is designed to minimize racemization when using the widely available Fmoc-D-His(Trt)-OH.

-

Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5-10 minutes at room temperature with agitation.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents), a coupling agent such as HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[10]

-

Crucially, minimize the pre-activation time. Add the activation mixture to the resin immediately after dissolution to reduce the risk of racemization.[10]

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Automated Microwave-Assisted SPPS Protocol for Fmoc-D-His(Boc)-OH

For automated synthesis, especially with microwave heating which can accelerate racemization, the use of the more stable Fmoc-D-His(Boc)-OH is recommended.

-

Reagent Preparation:

-

Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF.

-

Amino Acid Solution: 0.2 M Fmoc-D-His(Boc)-OH in DMF.

-

Activator Solution: 1.0 M DIC and 1.0 M Oxyma Pure in DMF.

-

-

Synthesis Cycle:

-

Deprotection: Perform deprotection with the deprotection solution at 90°C for 1 minute.

-

Washing: Wash the resin with DMF.

-

Coupling: Add the Fmoc-D-His(Boc)-OH solution and the activator solution to the resin. Perform the coupling at a reduced temperature of 50°C for 10 minutes to minimize D-isomer formation. While Fmoc-His(Boc)-OH shows significantly less epimerization at 90°C compared to Fmoc-His(Trt)-OH, the lower temperature is a safer starting point.

-

Washing: Wash the resin with DMF.

-

Logical Workflow for Fmoc-SPPS of a Histidine-Containing Peptide

The following diagram illustrates the general workflow for incorporating an Fmoc-D-histidine residue into a peptide chain during solid-phase peptide synthesis.

Caption: General workflow of Fmoc-SPPS for histidine incorporation.

Conclusion

The successful synthesis of peptides containing D-histidine using Fmoc chemistry is highly achievable with careful selection of the appropriate side-chain protecting group and optimization of coupling conditions. While Fmoc-D-His(Trt)-OH is widely used, minimizing pre-activation time is critical to suppress racemization. For syntheses requiring higher chiral purity, especially those employing elevated temperatures, the use of Fmoc-D-His(Boc)-OH is strongly recommended. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the efficient and high-fidelity synthesis of histidine-containing peptides.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Fmoc-D-His-OH and Its Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of Nα-Fmoc-D-histidine (Fmoc-D-His-OH) and its commonly used, side-chain protected derivatives in organic solvents critical for solid-phase peptide synthesis (SPPS). Understanding the solubility of these building blocks is paramount for optimizing coupling efficiency, minimizing aggregation-related side reactions, and ensuring the synthesis of high-purity peptides.

Due to the reactive nature of the imidazole side chain of histidine, quantitative solubility data for the unprotected Fmoc-D-His-OH is not extensively published. In practice, researchers overwhelmingly utilize side-chain protected derivatives such as Fmoc-D-His(Trt)-OH or Fmoc-D-His(Boc)-OH to prevent side reactions and improve solubility. This guide addresses the solubility of both the unprotected form and its critical protected analogues, offering a practical resource for peptide chemists.

Factors Influencing Solubility

The solubility of Fmoc-protected histidine derivatives is governed by several factors:

-

Side-Chain Protection: The bulky and hydrophobic nature of protecting groups like Trityl (Trt) or tert-Butyloxycarbonyl (Boc) significantly alters the molecule's interaction with solvents. The large, nonpolar Trityl group, for instance, can enhance solubility in some organic solvents while hindering it in others.

-

Solvent Properties: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are the most common choices in SPPS for their ability to dissolve Fmoc-amino acids and swell the resin support.[1][2] NMP is noted to have a higher solvating power, particularly for hydrophobic peptides.[3]

-

Intermolecular Interactions: The planar fluorenyl (Fmoc) groups can lead to π-π stacking and intermolecular aggregation, which significantly reduces solubility.[4] For histidine derivatives, hydrogen bonding involving the imidazole ring can also contribute to lower solubility.

-

Temperature: Gentle heating can be employed to increase the solubility of sparingly soluble Fmoc-amino acids, though caution is required to prevent degradation.[3]

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for Fmoc-D-His-OH and its side-chain protected derivatives. It is crucial to note that much of the quantitative data is determined empirically and can vary based on experimental conditions and solvent purity.[3]

Table 1: Qualitative Solubility of Unprotected Fmoc-D/L-His-OH

| Compound | Solvent | General Solubility | Notes |

| Fmoc-His-OH | Dimethylformamide (DMF) | Slight[4] | Sonication is often required to aid dissolution.[4] |

| Fmoc-His-OH | Dimethyl sulfoxide (DMSO) | Slight[4] | |

| Fmoc-His-OH | Methanol | Very Slight[4] | Heating may be necessary to achieve dissolution.[4] |

Table 2: Quantitative Solubility of Side-Chain Protected Fmoc-Histidine Derivatives

| Compound | Solvent / Solvent System | Solubility | Molarity (approx.) | Reference |

| Fmoc-His(Fmoc)-OH | Dimethyl sulfoxide (DMSO) | ~25 mg/mL | ~41.7 mM | [4] |

| Fmoc-D-His(Trt)-OH | N,N-Dimethylformamide (DMF) | "clearly soluble" (1 mmole in 2 ml) | ~0.5 M | |

| Fmoc-His(Trt)-OH | N,N-Dimethylformamide (DMF) | "clearly soluble" (25 mmole in 50 ml) | ~0.5 M | [5] |

| Fmoc-His(Trt)-OH | TEP-DMSO (3:1) | - | 0.6 M | [6] |

| Fmoc-His(Trt)-OH | TEP-NBP (3:1) | - | 0.7 M | [6] |

| Fmoc-His(Trt)-OH | NMP/DMM (60:40) | Soluble at standard SPPS concentration | 0.1 M | [7] |

TEP: Triethyl phosphate; NBP: N-Butylpyrrolidone; DMM: Dipropyleneglycol Dimethylether.

Experimental Protocols

Protocol 1: General Method for Quantitative Solubility Determination

This protocol outlines a standard procedure for empirically determining the solubility of an Fmoc-amino acid in a specific solvent using HPLC analysis.

Materials:

-

Fmoc-D-His derivative

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the Fmoc-D-His derivative to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture using a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[8]

-

Separation of Solid: Centrifuge the vial at high speed to pellet the undissolved solid.[8]

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.[8]

-

HPLC Analysis: Inject the diluted sample into the HPLC system. Use a reverse-phase C18 column and a suitable mobile phase (e.g., a water/acetonitrile gradient with 0.1% TFA).[8]

-

Quantification: Determine the concentration by comparing the peak area of the sample to the calibration curve, accounting for the dilution factor. This calculated value represents the solubility of the compound in the solvent under the tested conditions.[8]

Protocol 2: Standard Dissolution Procedure for SPPS Coupling

This protocol describes the practical steps for dissolving Fmoc-D-His derivatives for use in a coupling reaction during SPPS.

Materials:

-

Fmoc-D-His derivative

-

High-purity, amine-free DMF (or other chosen solvent)

-

DMSO (optional, as a co-solvent)

-

Clean, dry reaction vessel or vial

-

Vortex mixer

-

Ultrasonic bath

Methodology:

-

Weigh the desired amount of the Fmoc-D-His derivative into the reaction vessel.

-

Add the calculated volume of high-purity DMF.

-

Vortex the mixture for 1-2 minutes to suspend the solid.[3]

-

Troubleshooting: If the solid does not fully dissolve:

-

Place the vessel in an ultrasonic bath for 5-10 minutes to break up aggregates.[3]

-

If solubility is still limited, add a small amount of a stronger co-solvent like DMSO to the DMF and vortex thoroughly.[3]

-

As a final resort, gently warm the solution to approximately 37°C with intermittent vortexing.[3]

-

-

Once the amino acid is fully dissolved, proceed immediately with the activation and coupling steps as required by the synthesis protocol.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for dissolving and coupling an Fmoc-D-His derivative in an SPPS protocol, including key decision points for addressing solubility challenges.

References

A Technical Guide to Commercial Fmoc-D-Histidine for Research Applications

For researchers, scientists, and professionals in drug development, the selection of high-quality amino acid derivatives is a critical determinant of success in peptide synthesis and subsequent biological assays. Fmoc-D-histidine, a cornerstone building block for the incorporation of the unnatural D-enantiomer of histidine into peptide chains, is available from a multitude of commercial suppliers. This guide provides an in-depth overview of commercially available Fmoc-D-histidine derivatives, their key specifications, and detailed protocols for their application in solid-phase peptide synthesis (SPPS).

Commercial Supplier Landscape for Fmoc-D-Histidine Derivatives

The choice of protecting group for the imidazole side chain of histidine is crucial to prevent side reactions and racemization during peptide synthesis. The most common commercially available forms of Fmoc-D-histidine are protected with Trityl (Trt), tert-Butoxycarbonyl (Boc), or are methylated (1-Me). Below is a comparative summary of specifications from various suppliers for these derivatives.

Fmoc-D-His(Trt)-OH

The trityl (Trt) group is a bulky side-chain protecting group that is labile to trifluoroacetic acid (TFA), making it compatible with standard Fmoc-SPPS cleavage conditions.

| Supplier | Purity (HPLC) | Enantiomeric Purity | CAS Number | Molecular Weight |

| Sigma-Aldrich | ≥97% | Not specified | 135610-90-1 | 619.71 g/mol |

| CsBioChina | ≥99.00%[1] | ≤0.50% L-enantiomer[1] | 135610-90-1[1] | 619.7 g/mol [1] |

| Advanced ChemTech | Not specified | Not specified | 135610-90-1[2][3] | 619.71 g/mol |

| Chem-Impex | ≥99%[4] | Not specified | 135610-90-1[4] | 619.7 g/mol [4] |

| Watanabe Chemical | Not specified | Not specified | 135610-90-1[5] | 619.73 g/mol [5] |

| Suzhou Highfine Biotech | ≥98% | Not specified | Not specified | Not specified |

| P3 BioSystems | Not specified | Not specified | Not specified | Not specified |

Fmoc-D-His(Boc)-OH

The tert-Butoxycarbonyl (Boc) protecting group offers an alternative to the Trityl group and is also readily cleaved by TFA.

| Supplier | Purity (HPLC) | Enantiomeric Purity | CAS Number | Molecular Weight |

| CEM Corporation | ≥99.0%[6] | ≥99.8%[6] | 159631-28-4 | 477.5 g/mol |

| CsBioChina | ≥95.00%[7] | Not specified | 159631-28-4[7] | 477.5 g/mol [7] |

| Advanced ChemTech | Not specified | Not specified | 159631-28-4 | 477.5 g/mol [8][9] |

| Aapptec Peptides | Not specified | Not specified | 159631-28-4[9] | 477.5 g/mol [9] |

Fmoc-D-His(1-Me)-OH

The 1-methylated form of histidine can be a critical component in peptides designed to mimic or inhibit certain biological interactions.

| Supplier | Purity | CAS Number | Molecular Weight |

| GenoChem World | Not specified | 1197025-85-6 | 391.42 g/mol |

| Bachem | Not specified | Not specified | 391.43 g/mol [10] |

| Next Peptide | Not specified | 1197025-85-6[11] | 391.42 g/mol [11] |

| Cayman Chemical | Not specified | 202920-22-7 (L-isomer) | 391.4 g/mol (L-isomer)[12] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-histidine into a peptide sequence via SPPS follows a cyclical process of deprotection, activation, and coupling. Histidine residues, however, are known to be susceptible to racemization during activation. Therefore, careful selection of coupling reagents is paramount.

Materials

-

Fmoc-D-His(Trt)-OH, Fmoc-D-His(Boc)-OH, or Fmoc-D-His(1-Me)-OH

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

Protocol for Fmoc-D-Histidine Coupling

This protocol outlines a typical manual coupling cycle for incorporating Fmoc-D-histidine into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-D-histidine derivative and 3-5 equivalents of HBTU/HOBt in DMF.

-

Add 6-10 equivalents of DIPEA to the amino acid solution.

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours. To minimize racemization of the histidine residue, the addition of HOBt or HOAt is recommended.[13]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.

-

-

Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion. A negative result (yellow beads) indicates a successful coupling.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

Visualization of SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating an Fmoc-D-histidine derivative.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Flow for Supplier Selection

Choosing the right supplier involves a logical decision-making process based on the specific requirements of the research project.

Caption: Decision workflow for selecting a commercial supplier.

The successful synthesis of peptides containing D-histidine hinges on the quality of the starting materials and the optimization of the synthesis protocol. By carefully selecting a reputable supplier and employing robust coupling strategies, researchers can confidently incorporate this non-canonical amino acid into their peptides for a wide range of research and therapeutic applications.

References

- 1. Fmoc-D-His(Trt)-OH - CsBioChina [csbiochina.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 135610-90-1 Fmoc-D-His(Trt)-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 6. Fmoc-His(Boc)-OH [cem.com]

- 7. csbiochina.com [csbiochina.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. peptide.com [peptide.com]

- 10. shop.bachem.com [shop.bachem.com]

- 11. 1197025-85-6 | Fmoc-D-His(1-Me)-OH | Next Peptide [nextpeptide.com]

- 12. caymanchem.com [caymanchem.com]

- 13. advancedchemtech.com [advancedchemtech.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-histidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-D-histidine, a critical building block in solid-phase peptide synthesis (SPPS). The unique properties of the histidine side chain's imidazole group present specific challenges, most notably a high susceptibility to racemization during peptide coupling. This document details the chemical strategies and experimental protocols necessary to produce high-purity Fmoc-D-histidine derivatives, ensuring the stereochemical integrity of the final peptide products.

The Challenge of Histidine in Peptide Synthesis

The incorporation of histidine into peptide sequences is often complicated by the imidazole ring, which can act as an intramolecular base. During the carboxyl activation step of peptide coupling, the π-nitrogen of the imidazole ring can abstract the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can result in a mixture of L- and D-isomers, compromising the biological activity and structural integrity of the synthesized peptide.[1][2] Therefore, appropriate protection of the imidazole side chain is crucial to mitigate this racemization.

Synthesis of Fmoc-D-histidine Derivatives

The synthesis of Fmoc-D-histidine involves two key steps: protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and protection of the imidazole side chain.

2.1. Side-Chain Protection Strategies

To prevent side reactions and suppress racemization, the imidazole nitrogen of histidine must be protected.[3] The choice of the side-chain protecting group is a critical decision that affects the stability of the derivative and the conditions required for its eventual removal. Commonly used protecting groups for Fmoc-histidine include:

-

Trityl (Trt): A bulky and acid-labile group that is widely used. Fmoc-D-His(Trt)-OH is a standard building block in Fmoc SPPS.[4][5] It offers some protection against racemization, but significant levels can still occur, especially under harsh coupling conditions.[2][6]

-

tert-Butoxycarbonyl (Boc): This group offers superior suppression of racemization compared to the Trt group because it protects the π-nitrogen, which is responsible for promoting enolization.[1][7][8] Fmoc-His(Boc)-OH is a preferred choice for syntheses where high chiral purity is essential.[1]

-

Other Protecting Groups: Additional groups like 4-methyltrityl (Mtt) and 3-Benzyloxymethyl (Bum) have also been developed to offer varying degrees of stability and specific advantages in certain synthetic strategies.[4]

2.2. General Synthesis Workflow

The synthesis of a side-chain protected Fmoc-D-histidine derivative, such as Fmoc-D-His(Trt)-OH, generally follows the pathway of first protecting the imidazole ring followed by the protection of the α-amino group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Stability and Recommended Storage of Fmoc-D-His-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Fmoc-D-histidine (Fmoc-D-His-OH). Understanding the physicochemical properties of this reagent is critical for its effective use in solid-phase peptide synthesis (SPPS), ensuring the integrity and purity of the final peptide product. Due to the limited availability of specific stability data for Fmoc-D-His-OH, this guide incorporates data from its L-enantiomer and other relevant side-chain protected histidine derivatives to provide best-practice recommendations.

Core Stability Considerations

The stability of Fmoc-D-His-OH is influenced by several factors, including temperature, moisture, and the chemical environment. As with other Fmoc-protected amino acids, proper handling and storage are paramount to prevent degradation and ensure optimal performance in peptide synthesis.

Degradation Pathways

The primary degradation pathways for Fmoc-D-His-OH include:

-

Racemization: Histidine is particularly susceptible to racemization (epimerization) during the activation step of peptide coupling.[1] The imidazole ring of the histidine side chain can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[1][2] This is a critical concern for Fmoc-D-His-OH, as the resulting L-enantiomer impurity can be difficult to remove during purification.

-

Hydrolysis of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) protecting group is labile to basic conditions. Exposure to amines or other bases can lead to premature deprotection, resulting in undesired side reactions during peptide synthesis.

-

Oxidation: Although less common, the imidazole ring can be susceptible to oxidation over prolonged periods or in the presence of oxidizing agents.

Recommended Storage Conditions

Adherence to appropriate storage conditions is the most effective way to ensure the long-term stability and purity of Fmoc-D-His-OH. The following recommendations are based on best practices for Fmoc-amino acids and data from related histidine derivatives.

Solid Form

For the solid (powder) form of Fmoc-D-His-OH, the following storage conditions are recommended to minimize degradation:

| Storage Temperature | Recommended Duration | Key Considerations |

| -20°C | Long-term (up to several years) | Ideal for long-term storage. Keep in a tightly sealed, desiccated container to protect from moisture. |

| 2-8°C | Short- to mid-term (up to several months) | Suitable for routine use. A desiccator is highly recommended to prevent water absorption. |

| Room Temperature | Short-term (days to weeks) | Avoid for extended periods. Protect from light and moisture. |

In-Solution

Fmoc-D-His-OH, like many other Fmoc-histidine derivatives, exhibits limited solubility in common organic solvents used in SPPS, such as dimethylformamide (DMF).[3] Due to the potential for degradation and racemization in solution, it is strongly recommended to prepare solutions fresh before each use. If short-term storage of a solution is unavoidable, the following guidelines should be followed:

| Storage Temperature | Recommended Duration | Key Considerations |

| -20°C | Up to one month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |

| -80°C | Up to six months | Provides greater stability for longer-term solution storage. Aliquoting is essential. |

Factors Influencing Stability

The following diagram illustrates the key factors that can impact the stability of Fmoc-D-His-OH and the resulting potential degradation pathways.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of Fmoc-D-His-OH and detect the presence of degradation products, including the L-enantiomer.

Materials:

-

Fmoc-D-His-OH sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

HPLC system with a UV detector

-

Chiral HPLC column (for enantiomeric purity) or a standard C18 column (for general purity)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Fmoc-D-His-OH.

-

Dissolve the sample in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions (General Purity):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in ACN.

-

Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 301 nm (characteristic absorbance for the Fmoc group).

-

Injection Volume: 10 µL.

-

-

HPLC Conditions (Enantiomeric Purity):

-

A chiral column and specific mobile phase conditions will be required. These conditions must be optimized based on the column manufacturer's recommendations for the separation of D- and L-histidine derivatives.

-

-

Data Analysis:

-

Integrate the peak areas of the chromatogram.

-

Purity is calculated as the percentage of the main peak area relative to the total peak area.

-

For chiral analysis, the percentage of the D- and L-enantiomers are calculated to determine the extent of racemization.

-

Experimental Workflow for Stability Study

The following diagram outlines a general workflow for conducting a stability study on Fmoc-D-His-OH.

Conclusion

While specific quantitative stability data for Fmoc-D-His-OH is not extensively documented, a thorough understanding of the stability of related Fmoc-histidine derivatives provides a strong foundation for its proper handling and storage. By adhering to the recommended storage conditions, particularly low temperatures and protection from moisture, and by being mindful of the potential for racemization during peptide synthesis, researchers can effectively utilize Fmoc-D-His-OH to produce high-quality D-histidine-containing peptides. For critical applications, it is advisable to perform in-house purity and stability assessments.

References

Spectroscopic Data and Experimental Protocols for Fmoc-D-histidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nα-(9-Fluorenylmethoxycarbonyl)-D-histidine (Fmoc-D-histidine), a critical building block in solid-phase peptide synthesis. The information presented herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, is essential for the verification of material quality and for monitoring the progress of peptide synthesis. Detailed experimental protocols are provided to ensure reproducibility in analytical characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for Fmoc-D-histidine. It is important to note that exact values, particularly for NMR, can be influenced by the solvent, concentration, and instrument parameters.

Table 1: ¹H NMR Spectroscopic Data of Fmoc-D-histidine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.5 | br s | - | Carboxylic acid (-COOH) |

| ~8.2 | d | ~8 | NH (Fmoc) |

| ~7.88 | d | 7.5 | 2H, Aromatic (Fmoc) |

| ~7.68 | d | 7.5 | 2H, Aromatic (Fmoc) |

| ~7.55 | s | - | 1H, Imidazole C2-H |

| ~7.42 | t | 7.4 | 2H, Aromatic (Fmoc) |

| ~7.32 | t | 7.4 | 2H, Aromatic (Fmoc) |

| ~6.80 | s | - | 1H, Imidazole C5-H |

| ~4.5 | m | - | 1H, α-CH |

| ~4.25 | m | - | 1H, CH (Fmoc) |

| ~4.20 | m | - | 2H, CH₂ (Fmoc) |

| ~3.10 | dd | 15.0, 5.0 | 1H, β-CH₂ |

| ~2.95 | dd | 15.0, 8.0 | 1H, β-CH₂ |

Note: Data is typically acquired in DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: ¹³C NMR Spectroscopic Data of Fmoc-D-histidine

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | C=O (Carboxylic acid) |

| ~156.2 | C=O (Fmoc carbamate) |

| ~143.9 | 2C, Aromatic (Fmoc, quaternary) |

| ~140.7 | 2C, Aromatic (Fmoc, quaternary) |

| ~134.5 | Imidazole C4 |

| ~134.0 | Imidazole C2 |

| ~127.6 | 2C, Aromatic (Fmoc) |

| ~127.1 | 2C, Aromatic (Fmoc) |

| ~125.3 | 2C, Aromatic (Fmoc) |

| ~120.1 | 2C, Aromatic (Fmoc) |

| ~116.5 | Imidazole C5 |

| ~65.7 | CH₂ (Fmoc) |

| ~54.5 | α-CH |

| ~46.7 | CH (Fmoc) |

| ~29.5 | β-CH₂ |

Note: Data is typically acquired in DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: IR Spectroscopic Data of Fmoc-D-histidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (Carboxylic acid) |

| ~1695 | Strong | C=O stretch (Fmoc carbamate) |

| ~1530 | Strong | N-H bend and C=C stretch (Amide II) |

| ~1450 | Medium | C=C stretch (Aromatic) |

| ~1250 | Medium | C-O stretch |

| ~760, 740 | Strong | C-H out-of-plane bend (Aromatic) |

Note: Spectrum is typically acquired as a KBr pellet.

Table 4: Mass Spectrometry Data of Fmoc-D-histidine

| m/z | Ion | Notes |

| 378.1 | [M+H]⁺ | Molecular ion peak (protonated) |

| 376.1 | [M-H]⁻ | Molecular ion peak (deprotonated) |

| 222.1 | [M+H - C₁₅H₁₀O₂]⁺ | Loss of the fluorenylmethoxycarbonyl group |

| 179.1 | [C₁₄H₁₁]⁺ | Fluorenylmethyloxonium ion |

| 156.1 | [M+H - Fmoc]⁺ | Histidine fragment |

Note: Data is typically acquired using Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-D-histidine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of Fmoc-D-histidine into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of Fmoc-D-histidine (approximately 0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive and/or negative ion mode.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizing Gas Flow: Adjust for a stable spray.

-

Drying Gas Temperature: Typically 200-300 °C.

-

Mass Range: Scan a range appropriate for the expected molecular ion, for example, m/z 100-500.

-

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum, averaging multiple scans to improve signal quality. For fragmentation studies, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of Fmoc-D-histidine.

The Strategic Incorporation of D-Histidine in Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substitution of natural L-amino acids with their D-enantiomers is a powerful and widely adopted strategy in modern peptide drug development. This in-depth technical guide focuses on the role of D-histidine in shaping peptide structure, function, and therapeutic potential. The unique properties of the D-histidine residue, particularly its imidazole side chain and unnatural stereochemistry, offer significant advantages in overcoming the inherent limitations of native peptides, such as poor metabolic stability. This guide will delve into the structural and functional consequences of D-histidine incorporation, provide detailed experimental protocols for the synthesis and evaluation of these modified peptides, and present quantitative data to illustrate the impact of this strategic modification.

Core Principles of D-Histidine Incorporation

The primary motivation for incorporating D-histidine into a peptide sequence is to enhance its resistance to enzymatic degradation.[1][2] Native peptides composed entirely of L-amino acids are readily recognized and cleaved by proteases in the body, leading to a short in-vivo half-life and limited therapeutic efficacy. The introduction of a D-amino acid, such as D-histidine, creates a peptide bond that is not recognized by most endogenous proteases, thereby significantly increasing the peptide's stability and bioavailability.[2][3]

Beyond stability, the incorporation of D-histidine can also influence the peptide's secondary structure. D-amino acids can induce or stabilize specific conformations, such as β-turns, which may be critical for receptor binding and biological activity.[4] Conversely, they can also disrupt existing secondary structures, a feature that can be leveraged to fine-tune activity and reduce off-target effects. The imidazole side chain of histidine, with a pKa around 6.0, also allows for pH-dependent activity, a particularly useful feature in designing peptides that are active in the acidic microenvironments of tumors or endosomes.[5][6]

Quantitative Impact of D-Histidine on Peptide Function

The inclusion of D-histidine can significantly alter the biological activity of a peptide. This is often quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for peptides containing D-histidine and other D-amino acids, highlighting their enhanced stability and potent bioactivity.

Table 1: In Vitro Antimicrobial Activity of Histidine-Rich and D-Amino Acid-Substituted Peptides

| Peptide ID | Sequence | Target Organism | MIC (µM) | pH of Assay | Citation |

| LAH4-L1 | NH2-KKALLALALHHLAHLALHLALAL-COOH | E. coli | 20 | 5.0 | [5] |

| LAH4-L4 | NH2-KKALLALALHHLAHLALHLALAL-COOH (isomer) | E. coli | 1 | 5.0 | [5] |

| HV2 | RR(VH)2VDPGV(HV)2RR-NH2 | E. coli ATCC 25922 | 8 | Not Specified | |

| HV2 | RR(VH)2VDPGV(HV)2RR-NH2 | P. aeruginosa ATCC 27853 | 4 | Not Specified | |

| D-MPI | IDWKKLLDAAKQIL-NH2 (all D-amino acids) | E. coli ATCC 25922 | 8 | Not Specified | [2] |

| D-MPI | IDWKKLLDAAKQIL-NH2 (all D-amino acids) | S. aureus ATCC 29213 | 16 | Not Specified | [2] |

| H2K4b | Synthetic Branched Peptide | C. tropicalis | 3.4 | Not Specified | [7] |

| H2K4b | Synthetic Branched Peptide | C. krusei | 3.4 | Not Specified | [7] |

Table 2: Proteolytic Stability of D-Amino Acid-Containing Peptides

| Peptide | Modification | Protease | Half-life | Citation |

| L-GLP1 | None | Proteinase K | < 1 hour | [8] |

| D-GLP1 | All D-amino acids | Proteinase K | > 6 hours (80% remaining) | [8] |

| L-peptide | C-terminal L-amino acids | Proteinase K | < 4 hours | [3] |

| D-peptide | C-terminal D-amino acids | Proteinase K | > 24 hours (15% remaining) | [3] |

| Peptide 1 | Tam-labeled | Human Blood Plasma | 43.5 h | [9] |

| Peptide 2 | Tam-labeled | Human Blood Plasma | 3.2 h | [9] |

Table 3: Receptor Binding Affinity of GnRH Analogs

| Peptide | Receptor | Kd (nM) | Assay | Citation |

| 125I-[His5,D-Tyr6]GnRH | GnRH Receptor | 0.19 | Saturation Binding | [10] |

| Conventional Tracer | GnRH Receptor | ~0.38 | Saturation Binding | [10] |

| [D-Arg6] chicken II GnRH | Pituitary GnRH Receptor | - | Competitive Binding | [11] |

| Leuprolide | GnRH Receptor | - | Competitive Radioligand Binding | [12] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of D-histidine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine-Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing D-histidine using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Fmoc-protected L-amino acids

-

Fmoc-D-His(Trt)-OH (or other suitable protection)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation. Drain the DMF.

-

Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes. Drain the solution. Repeat this step for another 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagents (HBTU/HOBt, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activated amino acid solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat for Subsequent Amino Acids: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence. For the incorporation of D-histidine, use Fmoc-D-His(Trt)-OH.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN and water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.[4]

-

In Vitro Antimicrobial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a D-histidine-containing peptide against a bacterial strain using the broth microdilution method.[5]

Materials:

-

Peptide stock solution (e.g., 1 mg/mL in sterile water or 10 mM PBS)

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Mueller-Hinton (MH) broth (pH adjusted as needed, e.g., to 5.0 for pH-dependent studies)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Inoculate a few colonies of the bacterial strain into MH broth and incubate at 37°C until the culture reaches the exponential growth phase (OD600 of 0.4-0.6). Dilute the bacterial culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

-

Peptide Dilution Series: Prepare a serial two-fold dilution of the peptide stock solution in MH broth in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is defined as the lowest concentration of the peptide that inhibits visible bacterial growth (a significant reduction in OD600 compared to the positive control).[5][13]

Assessment of Endosomal Escape

This protocol describes a fluorescence microscopy-based assay to qualitatively assess the endosomal escape of a fluorescently labeled D-histidine-containing peptide.

Materials:

-

Fluorescently labeled peptide (e.g., TMR-labeled)

-

HeLa cells or other suitable cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

LysoTracker Green (or other endosomal/lysosomal marker)

-

Hoechst 33342 (nuclear stain)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Peptide Incubation: Treat the cells with the fluorescently labeled peptide at the desired concentration (e.g., 1-10 µM) in serum-free medium for 1-4 hours at 37°C.[14]

-

Staining:

-

During the last 30 minutes of peptide incubation, add LysoTracker Green to the medium to stain late endosomes and lysosomes.

-

Wash the cells three times with PBS.

-

Incubate the cells with Hoechst 33342 in PBS for 10 minutes to stain the nuclei.

-

-

Imaging:

-

Wash the cells again with PBS and mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the peptide's fluorophore, LysoTracker Green, and Hoechst.

-

-

Analysis: Analyze the images for the colocalization of the peptide's fluorescence with the LysoTracker Green signal. A diffuse cytosolic fluorescence of the peptide, distinct from the punctate pattern of the endosomes, indicates successful endosomal escape.[14]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes related to the development and mechanism of action of D-histidine-containing peptides.

Experimental Workflow for Therapeutic Peptide Development

Caption: A generalized workflow for the development of a therapeutic peptide incorporating D-histidine.

Signaling Pathway of a D-Amino Acid Containing GnRH Agonist

Caption: Simplified signaling pathway initiated by a D-histidine-containing GnRH agonist.

Conclusion

The incorporation of D-histidine into peptide sequences is a versatile and effective strategy for enhancing their therapeutic potential. By increasing proteolytic stability, modulating conformation, and enabling pH-dependent activity, D-histidine offers a powerful tool for overcoming the challenges associated with native peptide drugs. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design, synthesis, and evaluation of novel D-histidine-containing peptides. As the demand for more stable and effective peptide therapeutics continues to grow, the strategic use of D-histidine is poised to play an increasingly crucial role in the advancement of pharmaceutical research and development.

References

- 1. swolverine.com [swolverine.com]

- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design | CoLab [colab.ws]

- 7. Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor binding and gonadotropin-releasing activity of a novel chicken gonadotropin-releasing hormone ([His5, Trp7, Tyr8]GnRH) and a D-Arg6 analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 14. An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Mildness: A Technical Guide to the Discovery and Application of Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents a landmark achievement in the history of chemical peptide synthesis. Its introduction provided a milder, more versatile, and highly efficient alternative to the then-predominant tert-butyloxycarbonyl (Boc) strategy, fundamentally transforming the landscape of solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the discovery of Fmoc-protected amino acids, their initial applications, and the core chemical principles that have established them as the backbone of modern peptide synthesis.

The Genesis of the Fmoc Group: A Solution to a Chemical Conundrum

In the mid-20th century, the field of peptide synthesis was largely reliant on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. While revolutionary, this method had significant drawbacks. The repeated use of moderately strong acid (typically trifluoroacetic acid, TFA) to remove the temporary Boc group could lead to the gradual cleavage of the "permanent" benzyl-based side-chain protecting groups.[1][2] The final step, requiring the use of hazardous and highly corrosive liquid hydrogen fluoride (HF) to cleave the peptide from the resin and remove all remaining protecting groups, further limited its application, especially for sensitive or modified peptides.[1][3][4]

In 1970, a pivotal paper by Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group as a novel, base-labile protecting group for amines.[3][5][6] Their work was a direct response to the need for an orthogonal protection scheme—one where the temporary and permanent protecting groups could be removed under fundamentally different and non-interfering conditions. The Fmoc group's key innovation was its clever design: the electron-withdrawing nature of the fluorenyl ring system makes the proton at the C9 position acidic.[7] This allows for its rapid removal via a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine, without affecting the acid-labile side-chain protecting groups.[7][8][9]

Initially, the Fmoc group's potential was not fully realized, as the original report described its removal under relatively harsh conditions.[3] However, its adaptation for solid-phase applications in the late 1970s, championed by researchers like Robert C. Sheppard, unlocked its true power.[3][10] This led to the development of the Fmoc/tBu (tert-butyl) strategy, which offered true orthogonality: the Nα-Fmoc group is removed by a base, while the tBu-based side-chain protecting groups and the resin linker are cleaved by acid (TFA).[2][11][12] This milder, more selective approach quickly gained favor, paving the way for the routine synthesis of complex peptides, including those with post-translational modifications like phosphorylation and glycosylation, which were often incompatible with the harsh conditions of Boc chemistry.[1][4]

Core Principles and Advantages of the Fmoc Strategy

The widespread adoption of Fmoc chemistry stems from a collection of significant advantages over the preceding Boc/Bzl methodology.

-

Mild Deprotection Conditions : The use of a weak base, most commonly 20% piperidine in N,N-dimethylformamide (DMF), for Fmoc removal preserves the integrity of acid-sensitive functionalities on the peptide and the solid support.[4][9][13]

-

True Orthogonality : The base-lability of the Fmoc group is completely orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the resin linker.[7][][15] This prevents premature deprotection of side chains during the synthesis cycles.

-

Automation and Monitoring : The deprotection of the Fmoc group releases dibenzofulvene, which forms a stable adduct with piperidine.[16][17] This adduct has a strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step, a feature that greatly facilitates automated synthesis.[1][9][16]

-

Safety : The final cleavage step in Fmoc-SPPS typically uses TFA, a significantly less hazardous reagent than the highly corrosive and toxic liquid HF required in the Boc/Bzl strategy.[4][18]

-

High Yield and Purity : The mild conditions and high efficiency of the coupling and deprotection steps generally lead to higher purity crude products and excellent yields, often exceeding 99% per cycle.[2][][18]

Quantitative Data Summary

The following tables provide a comparative summary of key quantitative parameters between the Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis strategies.

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy | Reference(s) |

| Nα-Protection | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) | [18][19] |

| Nα-Deprotection Reagent | 20% Piperidine in DMF | 25-50% TFA in DCM | [12][16][20] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl) | [2][18][] |

| Final Cleavage Reagent | TFA-based cocktails | Liquid HF or TFMSA | [2][4][18] |

| Orthogonality | Fully Orthogonal | Semi-orthogonal | [2][12][18] |

| Automation Friendliness | Highly Amenable | Less common in modern synthesizers | [1][2][18] |

| Safety | Avoids highly corrosive HF | Requires specialized equipment for HF | [4][18] |

| Table 1: Comparison of Key Characteristics of Fmoc/tBu and Boc/Bzl SPPS Strategies. |

| Protecting Group | Reagent | Concentration | Typical Time | Monitoring Method | Reference(s) |

| Fmoc | Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | UV Absorbance of piperidine-dibenzofulvene adduct | [7][17][20] |

| Boc | TFA in DCM | 25-50% (v/v) | 1 x 2 min + 1 x 20-30 min | Ninhydrin test (qualitative) | [2][12] |

| Table 2: Typical Nα-Deprotection Conditions and Times. |

| Peptide Sequence | Synthesis Strategy | Activator | Crude Purity (%) | Reference(s) |

| A(1-11) | Fmoc-SPPS | HATU | 83.63 | [22] |

| A(1-11) | Fmoc-SPPS | HCTU | 83.13 | [22] |

| A(1-11) | Fmoc-SPPS | TFFH | < 25 | [22] |

| C(1-10) | Fmoc-SPPS | COMU | 90.84 | [22] |

| C(1-10) | Fmoc-SPPS | HCTU | 89.92 | [22] |

| Aβ(1-42) | Fmoc-SPPS (Microwave) | HCTU | 67 | [18] |

| Table 3: Illustrative Crude Peptide Purity Data for Fmoc-SPPS with Various Activators. Note: Purity is highly sequence-dependent. |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of Fmoc-amino acids and their application in a standard SPPS cycle.

Protocol 1: Synthesis of an Fmoc-Amino Acid (Fmoc-OSu Method)

This protocol describes the general procedure for protecting an amino acid with an Fmoc group using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is often preferred over Fmoc-Cl due to its stability and lower tendency to form side products.[7]

-

Dissolution of Amino Acid : Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of 1,4-dioxane and aqueous sodium bicarbonate. The volume should be sufficient to fully dissolve the amino acid.[7]

-

Preparation of Fmoc-OSu Solution : In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane or acetone.[7]

-

Reaction : Cool the amino acid solution to 0-5°C in an ice bath. Slowly add the Fmoc-OSu solution dropwise to the vigorously stirred amino acid solution.[7]

-

Incubation : Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up :

-

Dilute the reaction mixture with water.

-

Wash the aqueous solution with diethyl ether or ethyl acetate (2-3 times) to remove unreacted Fmoc-OSu and other organic impurities.[7]

-

Carefully acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid (e.g., 1M HCl) while cooling in an ice bath. The Fmoc-amino acid will precipitate out of the solution.[7]

-

-

Isolation :

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold water to remove inorganic salts.

-

Dry the product under vacuum to yield the purified Fmoc-amino acid. The purity can be verified by HPLC and mass spectrometry.

-

Protocol 2: Standard Cycle for Fmoc Solid-Phase Peptide Synthesis

This protocol outlines a single cycle of deprotection and coupling for extending a peptide chain on a solid support (e.g., Wang or Rink Amide resin).

-

Resin Preparation (Swelling) : Place the peptide-resin from the previous step into a suitable reaction vessel. Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. Drain the DMF.[7][23]

-

Fmoc Deprotection :

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[13][20]

-

Agitate the mixture for 3 minutes, then drain the solution.[7]

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[7]

-

Drain the deprotection solution.

-

-

Washing : Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform a series of washes (e.g., 5-7 times) with DMF.[7][23] A qualitative ninhydrin test can be performed on a small sample of beads to confirm the presence of a free primary amine.[13]

-

Amino Acid Coupling (Activation) :

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9-4.5 equivalents) or HATU (2.9-4.5 equivalents) in DMF.[23][24]

-

Add an activation base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes.[13][24]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours.[24] The reaction progress can be monitored using a ninhydrin test.

-

-

Final Washing : Once the coupling reaction is complete, drain the coupling solution. Wash the peptide-resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3 times) to prepare it for the next cycle or for final cleavage.

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups.

-

Final Deprotection and Drying : After the final coupling step, perform a final Fmoc deprotection (as in Protocol 2, Step 2) and wash the resin thoroughly with DMF and then DCM. Dry the resin completely under vacuum.[7]

-

Cleavage :

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[13][24] The choice of scavengers (TIS, water, etc.) is critical to prevent side reactions with sensitive residues.

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a fume hood.[24]

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[24]

-

-

Peptide Precipitation and Isolation :

-

Filter the cleavage mixture to separate the resin from the solution containing the peptide. Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and add the solution dropwise to a large volume of cold diethyl ether (typically 10x the volume of the filtrate). The crude peptide will precipitate.[7][24]

-

Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.[7]

-